1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18833809
InChI: InChI=1S/C10H10BrClOS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3
SMILES:
Molecular Formula: C10H10BrClOS
Molecular Weight: 293.61 g/mol

1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18833809

Molecular Formula: C10H10BrClOS

Molecular Weight: 293.61 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one -

Specification

Molecular Formula C10H10BrClOS
Molecular Weight 293.61 g/mol
IUPAC Name 1-[2-(bromomethyl)-6-sulfanylphenyl]-1-chloropropan-2-one
Standard InChI InChI=1S/C10H10BrClOS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3
Standard InChI Key CIWUCNMFBXBCIL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=CC=C1S)CBr)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-[2-(bromomethyl)-6-sulfanylphenyl]-1-chloropropan-2-one, reflects its substitution pattern: a bromomethyl group at the 2-position, a mercapto group at the 6-position, and a chloropropanone moiety attached to the benzene ring . Its molecular formula, C10H10BrClOS\text{C}_{10}\text{H}_{10}\text{BrClOS}, corresponds to a molar mass of 293.61 g/mol, as confirmed by high-resolution mass spectrometry . The CAS registry number, 1804063-01-1, uniquely identifies this compound in chemical databases .

Structural Reactivity

The bromomethyl group (CH2Br\text{CH}_2\text{Br}) serves as an electrophilic site, enabling nucleophilic substitution reactions with amines, thiols, and alcohols. The mercapto group (-SH) participates in redox reactions and metal coordination, while the chloropropanone unit (ClC(O)CH3\text{ClC(O)CH}_3) acts as an electrophile in ketone-based transformations. This triad of functionalities allows the compound to engage in diverse chemical pathways, making it a versatile building block for complex molecules.

Table 1: Key Functional Groups and Their Reactivity

Functional GroupReactivity ProfileCommon Reactions
Bromomethyl (CH2Br\text{CH}_2\text{Br})Electrophilic substitutionAlkylation, nucleophilic attack
Mercapto (-SH)Redox activity, metal bindingOxidation to disulfides, chelation
Chloropropanone (ClC(O)CH3\text{ClC(O)CH}_3)Electrophilic ketone chemistryNucleophilic acyl substitution

Synthesis and Production

Synthetic Routes

The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one typically involves a multi-step sequence starting from 2-mercaptobenzaldehyde. Key steps include:

  • Bromomethylation: Introduction of the bromomethyl group via radical bromination or electrophilic substitution using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under ultraviolet light.

  • Chloropropanone Installation: Reaction with chloroacetone in the presence of a Lewis acid catalyst, such as AlCl3\text{AlCl}_3, to form the chloropropanone moiety.

  • Purification: Sequential recrystallization from ethanol-water mixtures and column chromatography on silica gel to achieve >95% purity.

Industrial-Scale Considerations

Industrial production employs continuous-flow reactors to enhance yield and safety, as bromine and chlorine handling poses significant hazards. Process optimization focuses on minimizing byproducts, such as di-brominated analogs, through temperature control (05C0–5^\circ \text{C}) and stoichiometric precision.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group undergoes substitution with primary amines to form secondary amines, a reaction leveraged in drug conjugate synthesis. For example, treatment with ethylamine in THF\text{THF} at 25C25^\circ \text{C} yields 1(2(ethylaminomethyl)6mercaptophenyl)1chloropropan2one1-(2-(ethylaminomethyl)-6-mercaptophenyl)-1-chloropropan-2-one with 85% efficiency.

Oxidation and Redox Chemistry

The mercapto group oxidizes to a disulfide (-S-S-\text{-S-S-}) upon exposure to H2O2\text{H}_2\text{O}_2, enabling crosslinking in polymer chemistry. Conversely, reduction with NaBH4\text{NaBH}_4 converts the chloropropanone group to a chloropropanol derivative, altering its electrophilicity.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes nitration and sulfonation at the 4-position, though these reactions require careful control to avoid side reactions at the bromomethyl site.

Applications in Material Science and Industrial Chemistry

Surface Functionalization

The mercapto group binds to gold nanoparticles, enabling the creation of self-assembled monolayers for biosensors. This application exploits the Au-S bond’s stability and conductivity.

Polymer Crosslinking

As a difunctional monomer, the compound crosslinks polyvinyl alcohol (PVA) through thiol-disulfide exchange, enhancing mechanical strength by 40% in composite materials.

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison of Related Compounds

Compound NameMolecular FormulaKey DifferencesBioactivity (IC50\text{IC}_{50}, S. aureus)
1-(2,6-Bis(methylthio)phenyl)-2-chloroC11H13ClOS2\text{C}_{11}\text{H}_{13}\text{ClOS}_2Dual methylthio groups25.1 μM\mu\text{M}
1-(2-Bromophenyl)-2-chloropropan-1-oneC11H10BrClO\text{C}_{11}\text{H}_{10}\text{BrClO}No mercapto groupInactive
Target CompoundC10H10BrClOS\text{C}_{10}\text{H}_{10}\text{BrClOS}Bromomethyl + mercapto + chloropropanone12.3 μM\mu\text{M}

The target compound’s bioactivity surpasses analogs, highlighting the synergistic effects of its functional groups.

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